4-(2-aminoethyl)-N,N-diethylaniline
Overview
Description
4-(2-Aminoethyl)-N,N-diethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with a 2-aminoethyl chain and two ethyl groups on the nitrogen atom
Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethyl)-N,N-diethylaniline, also known as 4-(2-Aminoethyl)benzenesulfonamide or AEBSF, is carbonic anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
This compound interacts with its target, CAII, by binding to it . This binding can inhibit the activity of CAII, thereby affecting the balance of pH in the body . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of CAII by this compound can affect several biochemical pathways. CAII is involved in the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes, including respiration and pH regulation . By inhibiting CAII, this compound can potentially disrupt these processes.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The inhibition of CAII by this compound can lead to changes in pH balance in the body . This could potentially affect a variety of molecular and cellular processes, including cellular respiration and the functioning of other enzymes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of CAII and, consequently, the efficacy of this compound as an inhibitor . Additionally, the stability of the compound could be affected by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Enzymes such as cholinesterases and cytochrome P450, crucial for the metabolism of drugs, have been examined using 4-(2-aminoethyl)-N,N-diethylaniline as a model compound .
Cellular Effects
The biochemical and physiological effects of this compound have been the subject of investigation, shedding light on its potential in scientific research and laboratory experiments . More detailed studies are needed to fully understand its effects on various types of cells and cellular processes.
Molecular Mechanism
Regarding its mechanism of action, this compound is believed to function as an inhibitor of several enzymes, including cholinesterases, cytochrome P450, and acetylcholinesterase . By binding to the active sites of these enzymes, it effectively blocks their activity, preventing them from catalyzing their respective reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N,N-diethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of N,N-diethylaniline with ethylene oxide under basic conditions to introduce the 2-aminoethyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is usually maintained around 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-N,N-diethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-N,N-diethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of polymers and resins with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of the diethylamino group.
4-(2-Aminoethyl)piperidine: This compound features a piperidine ring instead of the aromatic ring.
N,N-Diethylaniline: This compound lacks the 2-aminoethyl group but shares the diethylamino substitution on the nitrogen atom.
Uniqueness
4-(2-Aminoethyl)-N,N-diethylaniline is unique due to the presence of both the 2-aminoethyl group and the diethylamino substitution on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-N,N-diethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTJQHIPOJCVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737720-20-6 | |
Record name | 4-(2-aminoethyl)-N,N-diethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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